molecular formula C13H12N4O3S B7715187 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B7715187
M. Wt: 304.33 g/mol
InChI Key: NJXHGNMJLWWOOY-UHFFFAOYSA-N
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Description

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide is a heterocyclic compound that contains furan, oxadiazole, and thiazole rings. These types of compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing precursor.

    Formation of the thiazole ring: The thiazole ring can be synthesized by cyclization of a thioamide with a haloketone or similar electrophile.

    Coupling of the oxadiazole and thiazole rings: This can be done through a nucleophilic substitution reaction, where the oxadiazole ring is activated and then reacted with the thiazole-containing nucleophile.

    Final coupling to form the butanamide: The final step involves coupling the intermediate with a butanamide precursor under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Products may include furanones, carboxylic acids, or aldehydes.

    Reduction: Products may include amines, alcohols, or hydrocarbons.

    Substitution: Products may include substituted thiazoles, such as alkylthiazoles or arylthiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology

    Antimicrobial: The compound has potential as an antimicrobial agent against various pathogens.

    Anticancer: It may exhibit anticancer activity by inducing apoptosis in cancer cells.

Medicine

    Drug Development: The compound can be a lead compound for the development of new drugs targeting specific diseases.

Industry

    Agriculture: It can be used as a pesticide or herbicide.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound may also interact with bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide
  • 4-[3-(thiophene-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide

Uniqueness

  • Furan Ring : The presence of the furan ring in 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide may confer unique electronic and steric properties, leading to different biological activities compared to similar compounds with pyridine or thiophene rings.
  • Oxadiazole and Thiazole Rings : The combination of oxadiazole and thiazole rings in the same molecule may result in synergistic effects, enhancing the compound’s overall activity.

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-20-11)9-3-2-7-19-9/h2-3,6-8H,1,4-5H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXHGNMJLWWOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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